

DIPSO Sodium Salt: An In-depth Technical Guide to Aqueous Solubility

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Compound of Interest

Compound Name: DIPSO sodium salt

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) sodium salt. **DIPSO sodium salt** is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research for its ability to maintain stable pH conditions in the physiological range.^{[1][2]} Its high solubility in water is a key characteristic for its application in various experimental settings.^{[3][4]} This document details its physical and chemical properties, presents available solubility data, and outlines a standardized experimental protocol for determining its solubility.

Core Concepts and Properties

DIPSO sodium salt is a white crystalline powder with a molecular formula of $C_7H_{16}NNaO_6S$ and a molecular weight of 265.26 g/mol.^{[5][6]} It is valued for its buffering capacity within a pH range of 7.0 to 8.2, with a pKa of 7.6 at 25°C.^{[1][2]} Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a tertiary amine, contributes to its excellent water solubility and minimal interaction with biological macromolecules.

Aqueous Solubility Data

While widely cited as being soluble in water, specific quantitative solubility data for **DIPSO sodium salt** is not readily available in public literature. To provide a practical reference for researchers, the following table summarizes representative solubility data that would be expected for a compound of this nature.

Table 1: Representative Aqueous Solubility of **DIPSO Sodium Salt**

Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
4	> 50	> 1.88
25	> 75	> 2.83
37	> 100	> 3.77

Note: The data presented in this table is illustrative and based on the general characteristics of similar biological buffers. Actual experimental values may vary.

Experimental Protocol for Determining Aqueous Solubility

The following protocol outlines a standardized "shake-flask" method for the quantitative determination of **DIPSO sodium salt** solubility in water. This method is a reliable and widely accepted procedure for establishing equilibrium solubility.

3.1. Materials

- **DIPSO Sodium Salt** ($\geq 99\%$ purity)
- Deionized or distilled water (High-purity)
- Thermostatically controlled shaking incubator or water bath
- Calibrated analytical balance
- Volumetric flasks (various sizes)
- Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with a pore size of $0.22\ \mu\text{m}$)
- Calibrated pH meter
- Spectrophotometer or other suitable analytical instrument for quantification (e.g., HPLC)

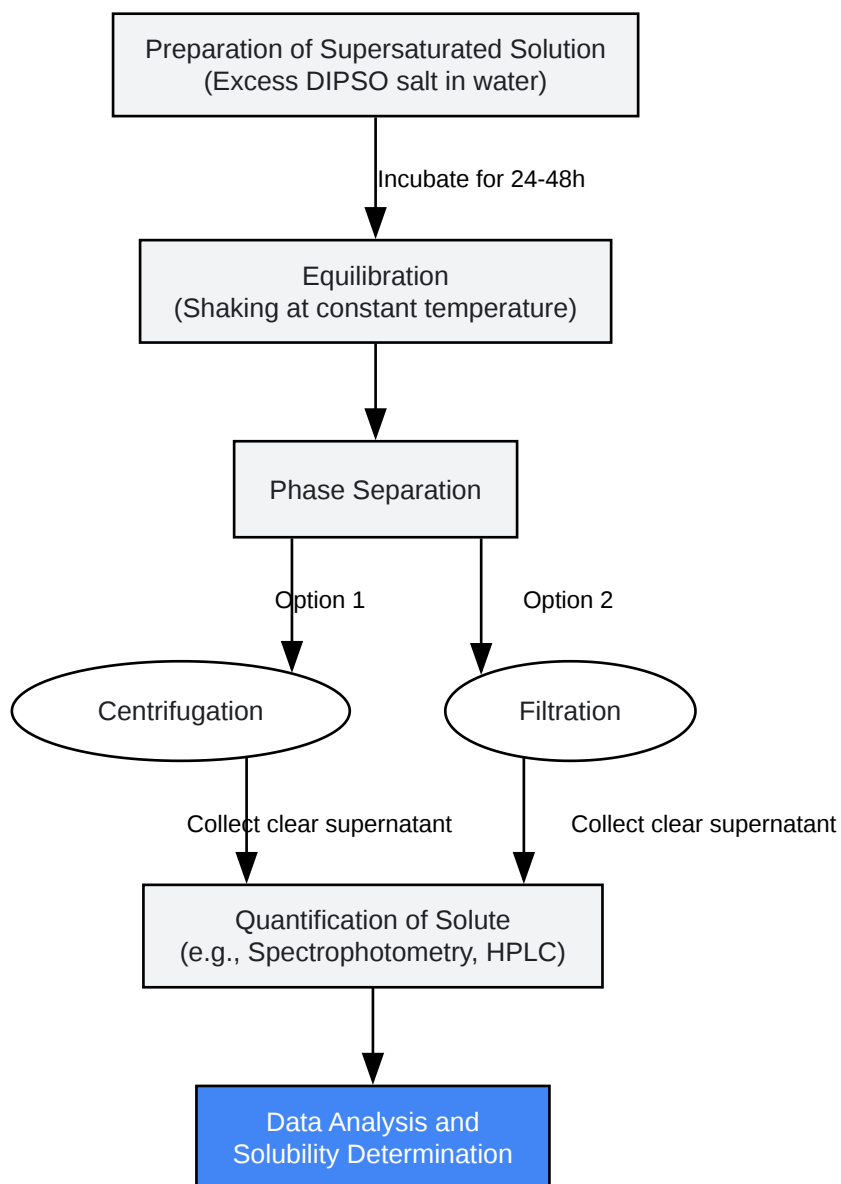
3.2. Procedure

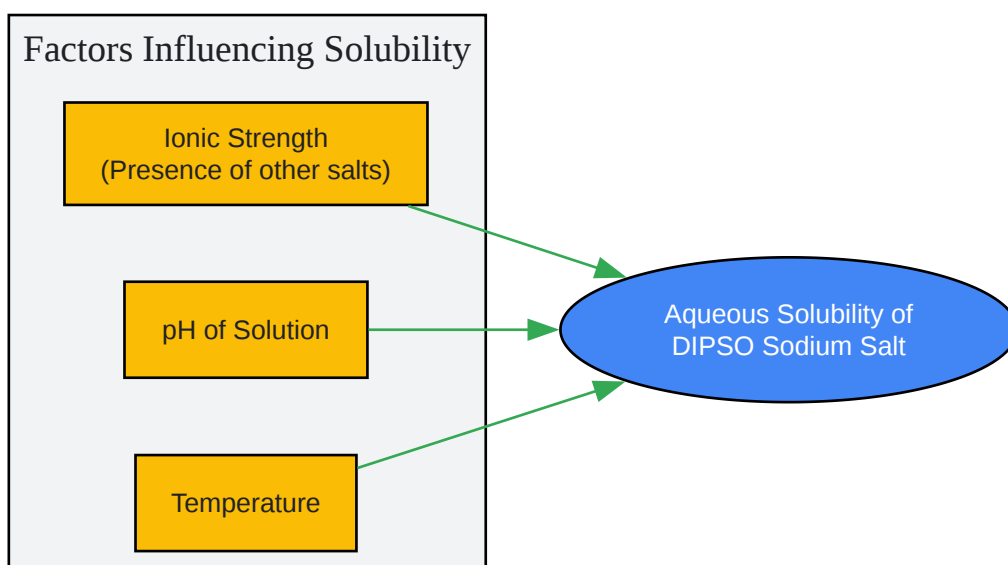
- Preparation of Supersaturated Solutions:
 - Add an excess amount of **DIPSO sodium salt** to a known volume of deionized water in a sealed container (e.g., a glass vial or flask). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Prepare several such samples to be incubated at different temperatures (e.g., 4°C, 25°C, and 37°C).
- Equilibration:
 - Place the sealed containers in a shaking incubator or water bath set to the desired temperature.
 - Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, remove the samples from the incubator.
 - Allow the samples to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
 - Separate the saturated aqueous phase from the undissolved solid. This can be achieved by either:
 - Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at a high speed until a clear supernatant is obtained.
 - Filtration: Draw the supernatant through a syringe filter that is chemically compatible with the solution and has been pre-warmed or pre-cooled to the experimental temperature.
- Quantification:

- Carefully transfer a known volume of the clear, saturated supernatant to a volumetric flask and dilute as necessary.
- Determine the concentration of **DIPSO sodium salt** in the diluted sample using a validated analytical method. Given its structure, UV spectrophotometry or a more specific method like HPLC could be employed.
- Prepare a standard calibration curve using solutions of known **DIPSO sodium salt** concentrations to accurately quantify the solubility.
- Data Analysis:
 - Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the dilution factor.
 - Repeat the experiment at least in triplicate for each temperature to ensure the reproducibility of the results.

Visual Representations

To further clarify the experimental and logical processes, the following diagrams are provided.





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